7-Decyl-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-Decyl-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a molecular formula of C17H29N5O2 It belongs to the class of purine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Decyl-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a decyl halide under basic conditions, followed by the introduction of a propylamino group through nucleophilic substitution. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Decyl-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Decyl-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Decyl-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Decyl-3-methyl-8-methylamino-3,7-dihydro-1H-purine-2,6-dione
- 7-Decyl-3-methyl-8-(2-oxo-2-phenyl-ethylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-Decyl-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific propylamino group, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
CAS No. |
476481-05-7 |
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Molecular Formula |
C19H33N5O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
7-decyl-3-methyl-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C19H33N5O2/c1-4-6-7-8-9-10-11-12-14-24-15-16(21-18(24)20-13-5-2)23(3)19(26)22-17(15)25/h4-14H2,1-3H3,(H,20,21)(H,22,25,26) |
InChI Key |
IKPQJXRBBLOZJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=C(N=C1NCCC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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